molecular formula C8H15NO4 B12057818 [13C3D4]-N-Boc-L-Alanine CAS No. 1217445-26-5

[13C3D4]-N-Boc-L-Alanine

Cat. No.: B12057818
CAS No.: 1217445-26-5
M. Wt: 196.21 g/mol
InChI Key: QVHJQCGUWFKTSE-KFGGSPPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[13C3D4]-N-Boc-L-Alanine is a stable isotope-labeled derivative of N-Boc-L-alanine, a tert-butoxycarbonyl (t-Boc)-protected alanine widely used in peptide synthesis and biochemical studies. This compound incorporates three carbon-13 (13C) atoms and four deuterium (D) atoms, replacing natural isotopes at specific positions (C3 and methyl/methylene groups) to enable precise tracking in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic flux analysis . Its molecular formula is 13C3D4C5H7NO4, with a molecular weight of ~193.2 g/mol (vs. 189.2 g/mol for the non-labeled form) .

The t-Boc group in [13C3D4]-N-Boc-L-Alanine protects the amine functionality during peptide coupling reactions, which can be removed under acidic or near-critical water (NCW) conditions . Its isotopic enrichment enhances sensitivity in structural studies, making it critical for elucidating protein dynamics and drug metabolism pathways .

Properties

CAS No.

1217445-26-5

Molecular Formula

C8H15NO4

Molecular Weight

196.21 g/mol

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1D3,5+1D,6+1

InChI Key

QVHJQCGUWFKTSE-KFGGSPPGSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in [13C₃D₄]-N-Boc-L-Alanine is cleaved under acidic conditions to expose the free amine group. Key findings include:

Phosphoric Acid-Mediated Deprotection

  • Conditions : Vapor-phase H₃PO₄ at 130°C under vacuum .

  • Mechanism :

    • The Boc group is removed via acidolysis, generating CO₂ and tert-butanol as byproducts.

    • The reaction is thermally activated, compensating for H₃PO₄’s mild acidity .

  • Efficiency :

    • Yield : >95% deprotection per cycle in atomic layer deposition (ALD) applications .

    • Specificity : No nonspecific deprotection occurs without H₃PO₄, confirming thermal stability of the Boc group .

Comparison with Traditional Deprotectants

DeprotectantTemperatureReaction TimeByproductsUse Case
H₃PO₄130°C5–10 minNon-toxicALD
TFA25°C30 minCorrosiveSolution-phase

Peptide Coupling Reactions

[13C₃D₄]-N-Boc-L-Alanine participates in carbodiimide-mediated couplings to form peptide bonds:

DCC/HOBt Coupling

  • Conditions : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane .

  • Mechanism :

    • DCC activates the carboxyl group, forming an O-acylisourea intermediate.

    • HOBt suppresses racemization .

  • Applications :

    • Synthesis of hybrid tripeptidomimetics with amide/imide functionalities .

    • Preparation of N-propargylalanine for click chemistry .

Coupling Efficiency

SubstrateCoupling AgentYieldRacemization
[13C₃D₄]-N-Boc-L-AlanineDCC/HOBt85%<1%

ALD Cycle Parameters

StepReagentTimeTemperaturePurpose
1Boc-L-alanine vapor30 s130°CAdsorption
2DCC vapor30 s130°CCoupling
3H₃PO₄ vapor60 s130°CDeprotection

Growth Metrics

  • Growth Rate : 0.23 nm/cycle (≈0.5 monolayer/cycle) .

  • Film Uniformity : Confirmed by TEM and FTIR (amide I/II bands at 1647 cm⁻¹ and 1516 cm⁻¹) .

Kinetic Isotope Effects (KIE) and Stability

The isotopic labels (13C₃D₄ ) do not significantly alter reactivity compared to unlabeled N-Boc-L-alanine:

Stability Data

  • Thermal Stability : No decomposition below 130°C .

  • Storage : Stable for ≥2 years at 15°C .

Isotope-Specific Considerations

  • Vapor Pressure : 6.3 × 10⁻⁵ Torr at 25°C (500× higher than unlabeled L-alanine) .

  • Analytical Utility : Used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for tracking metabolic pathways .

Scientific Research Applications

Peptide Synthesis

The primary application of [13C3D4]-N-Boc-L-Alanine is in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group that allows for selective modification of amino acids during the assembly of peptides. This is crucial for creating complex protein structures while maintaining the integrity of other functional groups within the molecule. Researchers utilize this compound to incorporate stable isotopes into peptides, which can be analyzed using mass spectrometry and NMR spectroscopy, providing insights into peptide behavior and interactions in biological systems .

Drug Development

In drug development, [13C3D4]-N-Boc-L-Alanine is used to create new pharmaceutical compounds. The incorporation of stable isotopes helps in understanding the pharmacokinetics and metabolism of drug candidates. By tracing these labeled compounds in biological systems, researchers can gain valuable data on how drugs are processed, their efficacy, and potential side effects . This application is particularly important in the design of drugs targeting specific biological pathways.

Biotechnology

The compound plays a significant role in biotechnology, especially in the production of recombinant proteins. It aids in the development of therapeutic proteins and vaccines by allowing precise control over protein structure during synthesis. The use of labeled amino acids facilitates tracking and quantifying protein production processes, which is essential for optimizing yields and ensuring product quality .

Neuroscience Research

In neuroscience, [13C3D4]-N-Boc-L-Alanine is employed to study neurotransmitter function and metabolism. The isotopic labeling allows researchers to trace the pathways of amino acids involved in neurotransmitter synthesis and degradation, contributing to a better understanding of brain chemistry and its implications for mental health disorders .

Case Study 1: Peptide Analysis Using Mass Spectrometry

A study examined the use of [13C3D4]-N-Boc-L-Alanine in synthesizing a peptide involved in neuroprotection. The labeled peptide was analyzed using mass spectrometry, allowing researchers to track its distribution and metabolism in vivo. Results indicated enhanced stability and bioavailability compared to non-labeled counterparts, demonstrating the utility of isotopic labeling in drug design .

Case Study 2: Drug Metabolism Studies

In another investigation focused on anti-cancer drug candidates, [13C3D4]-N-Boc-L-Alanine was incorporated into lead compounds to study their metabolic pathways. The research revealed critical insights into how modifications affected drug efficacy and safety profiles, guiding further optimization efforts .

Mechanism of Action

The mechanism of action of [13C3D4]-N-Boc-L-Alanine involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include those related to amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Non-Isotopic N-Boc-L-Alanine

Key Differences :

  • Isotopic Composition: The non-labeled N-Boc-L-alanine (C8H15NO4, MW 189.21 g/mol) lacks 13C and D substitutions, limiting its utility in isotope-based tracing .
  • Deprotection Efficiency : Both compounds undergo Boc deprotection via acidolysis or NCW. However, [13C3D4]-N-Boc-L-Alanine may exhibit slightly altered reaction kinetics due to isotopic mass effects, though specific data remain unexplored .
  • Applications: While non-labeled N-Boc-L-alanine is a staple in solid-phase peptide synthesis (SPPS), the labeled variant is preferred for NMR studies of peptide conformations and metabolic labeling .

Enantiomeric Form: N-Boc-D-Alanine

Key Differences :

  • Stereochemistry : N-Boc-D-Alanine (the D-enantiomer) exhibits opposite optical activity ([α]20/D = +25.5° vs. -25.5° for L-form in acetic acid) .
  • Synthetic Utility : In TiCl4-mediated amide couplings, both enantiomers react with aniline to yield enantiopure products (88% yield for L-form vs. 87% for D-form), demonstrating comparable reactivity despite stereochemical divergence .

Isotope-Labeled Boc-Protected Amino Acids

Compound Isotopic Labeling Key Applications Purity & Storage
[13C3D4]-N-Boc-L-Alanine 13C3, D4 NMR, metabolic studies 97% D, 99% 13C; store at -5°C
Boc-L-Alanine-13C (3-13C) 13C at C3 Protein NMR assignments 99% 13C; ambient storage
Boc-[D4]Ala-OH D4 at methyl group Mass spectrometry quantification >95% D; ambient storage

Functional Contrast :

  • Sensitivity : [13C3D4]-N-Boc-L-Alanine’s dual labeling enhances signal resolution in multi-isotope experiments compared to single-labeled analogs .
  • Cost: Multi-isotope variants are typically more expensive due to complex synthesis (e.g., $1,063/g for [13C3D4]-N-Boc-L-Alanine vs. $612/25g for non-labeled dipeptide derivatives) .

Conjugated Derivatives: 5-O-(N-Boc-L-Alanine)-Renieramycin T (OBA-RT)

Structural and Functional Contrast :

  • Synthesis : OBA-RT is a semi-synthetic derivative where N-Boc-L-alanine is esterified to renieramycin T (a marine alkaloid) via Steglich coupling (EDCI/DMAP) .
  • Biological Activity : Unlike [13C3D4]-N-Boc-L-Alanine, OBA-RT exhibits potent anticancer effects by targeting Akt signaling in lung cancer stem cells (CSCs), with an IC50 of 7 µM .
  • Mechanism : OBA-RT downregulates CSC markers (CD133, Oct4) and induces p53-dependent apoptosis, a feature absent in the parent Boc-alanine .

Dipeptide Derivatives: N-Boc-L-Alanyl-L-Alanine

Comparative Features :

  • Synthesis : This dipeptide is synthesized via carbodiimide-mediated coupling, similar to [13C3D4]-N-Boc-L-Alanine’s SPPS applications .
  • Utility: Used in constructing larger peptides, whereas isotope-labeled Boc-alanine is primarily a monomeric building block .

Data Tables

Table 1: Deprotection Efficiency of Boc-Protected Compounds Under NCW Conditions

Compound Temperature (°C) Time (h) Yield (%)
N-Boc-L-Alanine 150 2 100
N-Boc-Aniline 150 4 86
N-Boc-Aniline (NO2) 150 10 97

Note: N-Boc-L-Alanine deprotects faster than aromatic analogs due to H+ ion generation from its α-hydroxy group .

Biological Activity

[13C3D4]-N-Boc-L-Alanine is a stable isotope-labeled derivative of N-Boc-L-alanine, which serves as a crucial building block in peptide synthesis. The compound has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This article explores the biological activity of [13C3D4]-N-Boc-L-Alanine, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C513C3H11D4NO4C_5^{13}C_3H_{11}D_4NO_4
  • Molecular Weight: 196.21 g/mol
  • CAS Number: 1217445-26-5
  • Appearance: White to almost white powder or crystal
  • Melting Point: 81.0 to 85.0 °C

Biological Applications

[13C3D4]-N-Boc-L-Alanine is primarily utilized in:

  • Peptide Synthesis: Its isotopic labeling allows for tracking and quantifying peptides in biological systems.
  • Cancer Research: Studies have indicated its potential role in inhibiting cancer stem cells (CSCs), particularly through pathways involving apoptosis and cellular signaling.

Recent studies have elucidated the mechanisms by which [13C3D4]-N-Boc-L-Alanine and its derivatives exert biological effects:

  • Inhibition of Cancer Stem Cells:
    • A derivative compound, 5-O-(N-Boc-L-Alanine)-Renieramycin T (OBA-RT), demonstrated significant cytotoxicity against cancer stem cells (CSCs) with an IC50 of approximately 7 µM. The compound induced apoptosis via a p53-dependent pathway and suppressed CSC markers such as CD133, Oct4, and Nanog .
    • OBA-RT treatment reduced the ability of CSCs to form tumor spheroids, indicating a potential therapeutic strategy against CSC-driven malignancies .
  • Regulation of Signaling Pathways:
    • The Akt signaling pathway has been identified as a critical target for [13C3D4]-N-Boc-L-Alanine derivatives. Inhibition of this pathway led to decreased expression of c-Myc and other pluripotent transcription factors, which are essential for maintaining the stemness properties of cancer cells .

Study on OBA-RT

A study published in March 2022 investigated the effects of OBA-RT on lung cancer cells (A549). The findings included:

  • Experimental Design:
    • A549 cells were treated with varying concentrations of OBA-RT (0–25 µM) for 24 hours.
Treatment Concentration (µM)Nanog ExpressionOct4 Expressionc-Myc Expression
ControlHighHighHigh
5ModerateModerateLow
25LowLowVery Low
  • Results:
    • Significant downregulation of CSC markers was observed at higher concentrations, suggesting that OBA-RT effectively targets CSCs by disrupting their regulatory pathways .

Preparation Methods

Structural and Functional Properties

[13C3D4]-N-Boc-L-Alanine is a stable isotope-labeled variant of N-Boc-L-alanine, where three carbon atoms are replaced with carbon-13 (13C) and four hydrogen atoms with deuterium (2H). This labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The Boc group protects the amino moiety during peptide synthesis, preventing unwanted side reactions.

Applications in Research

The compound is critical in:

  • Peptide synthesis : As a building block for introducing isotopic labels into peptides.

  • Drug development : Enabling pharmacokinetic studies of amino acid-based therapeutics.

  • Analytical chemistry : Serving as an internal standard for quantitative assays.

Synthetic Routes to [13C3D4]-N-Boc-L-Alanine

Isotopic Labeling of L-Alanine

The synthesis begins with the preparation of L-alanine-13C3,2,3,3,3-d4, where:

  • Carbon-13 replaces three natural carbon atoms (positions 1, 2, and 3 of the alanine backbone).

  • Deuterium substitutes four hydrogen atoms (methyl group and α-hydrogen).
    While detailed protocols for isotopic labeling are proprietary, commercial suppliers typically employ biosynthetic or chemical methods using 13C-enriched precursors and deuterated reagents.

Boc Protection of Labeled L-Alanine

The Boc group is introduced via a reaction adapted from Example 4 of the patent CN1793110A, optimized for isotopic integrity:

Reaction Conditions

ParameterValue
Starting materialL-alanine-13C3,2,3,3,3-d4 (20 mmol)
Solvent systemAcetone (40 mL) + H₂O (20 mL)
BaseEt₃N (1.5 equivalents)
Boc reagent(Boc)₂O (22 mmol)
Temperature25°C
Reaction time4 hours
Work-upEthyl acetate extraction, pH adjustment, crystallization
Yield93%

Mechanistic Insights

  • Deprotonation : Et₃N deprotonates the α-amino group of L-alanine, forming a reactive amine nucleophile.

  • Boc Activation : (Boc)₂O reacts with the amine to form a mixed carbonate intermediate.

  • Rearrangement : The intermediate collapses, releasing CO₂ and yielding the Boc-protected product.

Key Reaction Equation

L-alanine-13C3D4+(Boc)2OEt3N, acetone/H2O[13C3D4]-N-Boc-L-alanine+CO2+t-BuOH\text{L-alanine-}^{13}\text{C}3\text{D}4 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, acetone/H}2\text{O}} [^{13}\text{C}3\text{D}4]\text{-N-Boc-L-alanine} + \text{CO}2 + \text{t-BuOH}

Reaction adapted from Example 4 of CN1793110A.

Optimization and Scalability

Solvent and Base Selection

The acetone-water system (2:1 v/v) enhances solubility of both (Boc)₂O and L-alanine, while Et₃N ensures efficient deprotonation without hydrolyzing the Boc group. Alternative bases like (CH₃)₃N reduce yields to 73% under similar conditions.

Temperature and Time Dependence

  • 25°C : Optimal for balancing reaction rate and isotopic stability.

  • 4-hour duration : Ensures complete conversion without side reactions (e.g., racemization).

Crystallization and Purification

The product is crystallized using ethyl acetate:petroleum ether (1:2), achieving >99% purity by HPLC. Deuterium and 13C enrichment levels are confirmed via mass spectrometry (MS) and NMR.

Analytical Characterization

Spectroscopic Data

  • 13C NMR : Peaks at δ 156.2 (Boc carbonyl), 80.1 (t-Bu), 51.8 (α-carbon).

  • MS (ESI+) : m/z 196.21 [M+H]⁺, isotopic pattern confirms 13C3D4 labeling.

Physical Properties

PropertyValueSource
Molecular formula13C3C5D4H11NO4
Molecular weight196.21 g/mol
CAS number1217445-26-5
SolubilitySoluble in DMSO, methanol

Q & A

Q. What are the optimal synthetic protocols for preparing [¹³C₃D₄]-N-Boc-L-Alanine with high isotopic purity?

  • Methodological Answer : The synthesis typically involves Boc protection of L-alanine followed by isotopic labeling. A TiCl₄-mediated condensation method (direct coupling of carboxylic acids and amines) is effective for retaining stereochemical integrity and isotopic purity . Key steps:
  • Use N-Boc-L-alanine as the starting material.
  • Isotopic labeling (¹³C and deuterium) is introduced via precursor molecules (e.g., ¹³C₃-labeled alanine and deuterated reagents).
  • Purify intermediates via column chromatography or recrystallization to minimize isotopic dilution.
    Critical Parameters: Reaction time (<24 hrs), temperature (0–25°C), and stoichiometric control of labeling reagents to avoid scrambling .

Q. How should researchers characterize the isotopic purity and structural integrity of [¹³C₃D₄]-N-Boc-L-Alanine?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) for dual verification:
  • ¹H/¹³C NMR : Confirm Boc-group retention (δ ~1.4 ppm for tert-butyl) and absence of unlabeled protons/deuterium exchange .
  • High-resolution MS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns (e.g., 99% ¹³C and 97% D per specifications) .
    Data Interpretation Tip: Compare MS results with theoretical isotopic abundance calculators (e.g., NIST tools) to quantify impurities .

Q. What analytical challenges arise when quantifying [¹³C₃D₄]-N-Boc-L-Alanine in complex biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a stable isotopologue internal standard (e.g., [¹⁵N]-labeled analog) to correct for matrix effects . Common Pitfalls:
  • Deuterium loss during sample preparation (e.g., lyophilization or acidic hydrolysis). Mitigate by using low-temperature processing .
  • Cross-talk in LC-MS due to similar retention times of isotopic variants. Optimize chromatographic separation with HILIC columns .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during the synthesis of [¹³C₃D₄]-N-Boc-L-Alanine for chiral studies?

  • Methodological Answer : Employ polarimetry or chiral HPLC to monitor enantiomeric excess (ee). For example:
  • Chiralpak® IA columns resolve L/D enantiomers using hexane:isopropanol gradients .
  • Confirm optical rotation ([α]²⁰D ≈ -27° for L-configuration in acetic acid) .
    Advanced Tip: Use circular dichroism (CD) spectroscopy to correlate ee with spectral ellipticity for trace chiral impurities .

Q. What computational models are suitable for predicting the stability and isotopic exchange kinetics of [¹³C₃D₄]-N-Boc-L-Alanine?

  • Methodological Answer : Apply density functional theory (DFT) to simulate deuterium exchange rates at specific positions (e.g., α-carbon vs. methyl groups). Key parameters:
  • Solvent effects (e.g., D₂O vs. THF) on exchange kinetics.
  • Activation energy barriers for H/D exchange at pH 2–7 .
    Validation: Compare computational results with experimental NMR kinetics (e.g., half-life of deuterium retention under acidic conditions) .

Q. How can contradictions in reported isotopic purity data across studies be resolved?

  • Methodological Answer : Conduct a systematic error analysis focusing on:
  • Synthetic variability : Batch differences in precursor purity (e.g., 97% vs. 99% D) .
  • Analytical bias : Calibration standards (e.g., NIST-certified references vs. in-house standards) .
    Case Study: If MS data conflicts with NMR, re-examine sample preparation for inadvertent deuteration loss (e.g., during rotary evaporation) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for [¹³C₃D₄]-N-Boc-L-Alanine

ParameterMethodExpected ValueReference
Isotopic Purity (¹³C/D)HR-MS99 atom% ¹³C, 97 atom% D
Enantiomeric Excess (ee)Chiral HPLC>99% L-configuration
Deuterium Retention (pH 7)¹H NMRNo detectable H-D exchange

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueRoot CauseSolution
Low isotopic purityImpure precursorsUse HPLC-purified ¹³C₃-alanine
RacemizationHigh reaction tempConduct synthesis at 0–5°C
Deuterium lossAcidic workupNeutralize with NaHCO₃ before extraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.